REACTION_CXSMILES
|
[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:14])[F:13])=[C:10]([CH2:16][OH:17])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(C)=[O:20].OS(O)(=O)=O.O=[Cr](=O)=O.C(O)(C)C>CC(C)=O.CCOCC>[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:13])[F:14])=[C:10]([C:16]([OH:20])=[O:17])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)CO
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Name
|
Jones' Reagent
|
Quantity
|
43.8 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
Jones' Reagent
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
3h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Jones' Reagent
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
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6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
via addition funnel slowly over 1.5 h
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Duration
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1.5 h
|
Type
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CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
WAIT
|
Details
|
After 1 h
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Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 2.5 h
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 90 min
|
Duration
|
90 min
|
Type
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CUSTOM
|
Details
|
resulting in a dark green precipitate
|
Type
|
WASH
|
Details
|
washed with a 2% aqueous solution of sodium hydrogen sulfite (5×100 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with ether (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 mL)
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with ether (100 mL)
|
Type
|
ADDITION
|
Details
|
the organic layer was added to the previous organic layers
|
Type
|
CONCENTRATION
|
Details
|
concentration under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |